molecular formula C22H19N3 B2473694 N,4-dibenzyl-1-phthalazinamine CAS No. 338404-02-7

N,4-dibenzyl-1-phthalazinamine

Cat. No.: B2473694
CAS No.: 338404-02-7
M. Wt: 325.415
InChI Key: XYKMTQZEZBJMNV-UHFFFAOYSA-N
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Description

N,4-dibenzyl-1-phthalazinamine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a phthalazine ring substituted with two benzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dibenzyl-1-phthalazinamine typically involves the reaction of phthalazine with benzyl chloride in the presence of a base. The reaction is carried out under reflux conditions to ensure complete substitution. The general reaction scheme is as follows:

    Starting Materials: Phthalazine and benzyl chloride.

    Reaction Conditions: Reflux in an organic solvent such as ethanol or toluene.

    Catalysts: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: N,4-dibenzyl-1-phthalazinamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: Formation of phthalazinone derivatives.

    Reduction: Formation of phthalazine derivatives with reduced benzyl groups.

    Substitution: Formation of various substituted phthalazinamines.

Scientific Research Applications

N,4-dibenzyl-1-phthalazinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a therapeutic agent due to its unique structure.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,4-dibenzyl-1-phthalazinamine involves its interaction with specific molecular targets. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

N,4-dibenzyl-1-phthalazinamine can be compared with other similar compounds such as:

    Phthalazine: The parent compound, which lacks the benzyl substitutions.

    N-benzylphthalazinamine: A mono-substituted derivative.

    4-benzylphthalazinamine: Another mono-substituted derivative.

Uniqueness: The presence of two benzyl groups in this compound imparts unique chemical and biological properties that are not observed in its mono-substituted counterparts. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,4-dibenzylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22(25-24-21)23-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKMTQZEZBJMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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